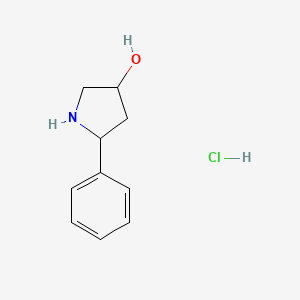
5-Phenylpyrrolidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to be highly reactive substrates for various chemical reactions .科学的研究の応用
Pharmacological Applications
One study examined the pharmacology of a novel 5-HT(2A) receptor antagonist, highlighting its role in inhibiting platelet aggregation induced by serotonin, which implies potential applications in cardiovascular diseases (Ogawa et al., 2002). This suggests that derivatives of "5-Phenylpyrrolidin-3-ol hydrochloride" could be explored for their cardiovascular benefits.
Antimicrobial and Antimalarial Activity
Another study focused on the synthesis and antimalarial activity of tebuquine and related compounds, demonstrating excellent activity against resistant strains of parasites (Werbel et al., 1986). This indicates potential for "this compound" derivatives in developing new antimalarial agents.
Organic and Medicinal Chemistry Applications
Research on the kinetics and mechanism of transformation of substituted S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts into thiazolidin-4-ones suggests potential in synthetic organic chemistry for the development of novel compounds with various biological activities (Hanusek et al., 2004). Additionally, the discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, showcases the use of N-phenylpyrrolidine-based inhibitors in the treatment of hepatitis C, suggesting a potential application area for "this compound" derivatives (DeGoey et al., 2014).
Synthesis and Characterization
Efforts in synthesizing novel antitumor and antimicrobial compounds, such as pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, demonstrate the role of similar structures in developing new pharmaceutical agents with potential antitumor and antimicrobial activities (B'Bhatt & Sharma, 2017).
Safety and Hazards
While specific safety and hazard information for 5-Phenylpyrrolidin-3-ol hydrochloride is not available, it’s important to handle all chemical substances with appropriate safety measures. Hydrochloric acid, a related compound, is known to be corrosive and can cause serious damage if it comes into contact with the skin, eyes, or internal organs .
特性
IUPAC Name |
5-phenylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCGBDXAKVLDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888920-18-0 |
Source


|
| Record name | 5-phenylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

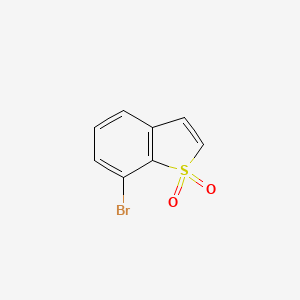
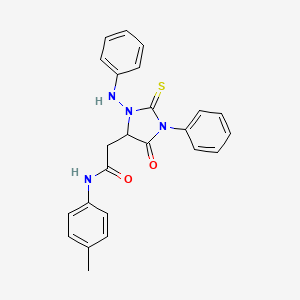
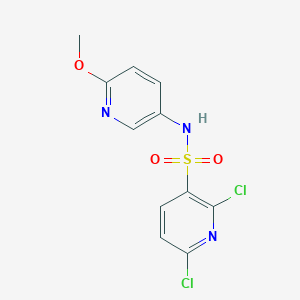
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2703021.png)
![6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2703022.png)
![2-[(2-Phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2703024.png)
![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
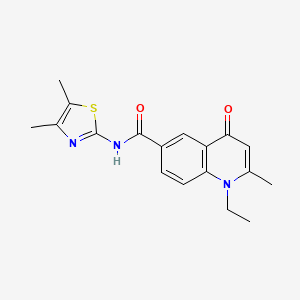
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
